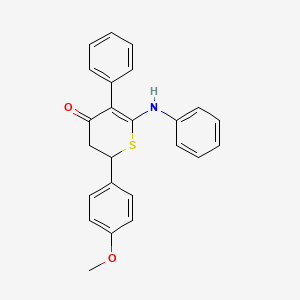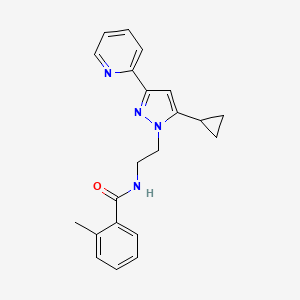![molecular formula C17H21NO5 B2491218 Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate CAS No. 1396888-72-4](/img/structure/B2491218.png)
Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-step chemical reactions, starting from simple precursors to achieve the complex spiro structure. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, highlighting the complexity and precision required in synthesizing such structures (Brubaker & Colley, 1986).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their spiro configuration, where a heteroatom is commonly shared between two rings. X-ray crystallography is a key technique used to determine the relative stereochemistry of these compounds, providing insight into their three-dimensional conformation and potential reactivity (Collins, Fallon, & McGeary, 1994).
Scientific Research Applications
Synthesis Methods and Structural Analysis
- A study elaborates on the synthesis and pharmacological evaluation of spirodecane derivatives, focusing on their potential as dopamine agonists. This research highlights the synthesis process and evaluates the compounds' activity, emphasizing the significance of structural variations in pharmacological applications (Brubaker & Colley, 1986).
- Another research discusses the novel synthesis of tetrasubstituted oxaspiro nonanes, showcasing advanced synthetic strategies for creating structurally complex spirocyclic compounds. This work underscores the potential of such methodologies in generating new chemical entities for further scientific exploration (Gravestock & McKenzie, 2002).
Pharmacological and Biological Applications
- The synthesis and evaluation of imidooxy anticonvulsants derive from the spirocyclic framework, demonstrating the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. This paper highlights the significance of the spirocyclic core in developing new anticonvulsant drugs and provides insights into structure-activity relationships (Farrar et al., 1993).
Material Science and Chemistry
- Research on the inhibition properties of spirocyclopropane derivatives for mild steel protection in HCl solutions presents a novel application of spirocyclic compounds in corrosion inhibition. This study illustrates the utility of such compounds in industrial applications, showcasing their effectiveness as corrosion inhibitors (Chafiq et al., 2020).
Advanced Chemical Transformations
- A study on the photochemical transformation of a specific methyl carboxylate to β-lactams offers an example of how spirocyclic compounds can undergo unique chemical reactions under specific conditions, leading to the formation of valuable chemical structures. This research sheds light on the reactivity and potential applications of spirocyclic compounds in synthetic chemistry (Marubayashi et al., 1992).
properties
IUPAC Name |
methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-16(2)22-10-17(11-23-16)8-18(9-17)14(19)12-4-6-13(7-5-12)15(20)21-3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWOHKOEVFICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)



![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)
![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)
![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

